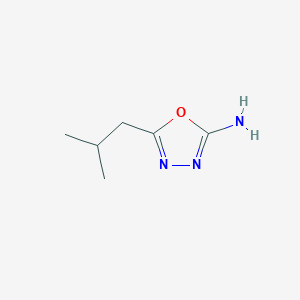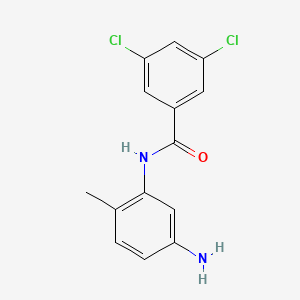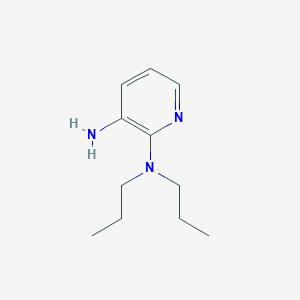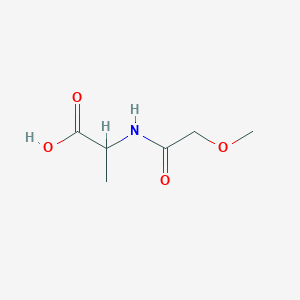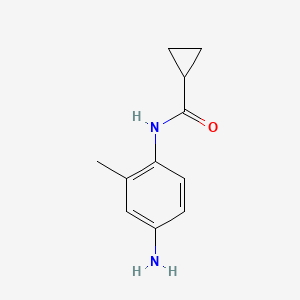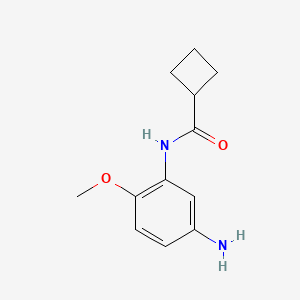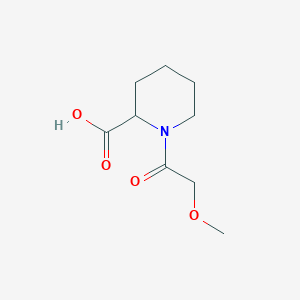
1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methoxyacetyl chloride” is a chemical compound with the linear formula CH3OCH2COCl . It’s a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group .
Synthesis Analysis
“Methoxyacetyl chloride” can be used for methoxyacetylation of various compounds. For instance, it can be used to synthesize N-(2-methoxyacetyl)-benzamides from substituted and unsubstituted benzamides . It can also be used for the synthesis of β-lactams by reacting with imines .
Molecular Structure Analysis
The molecular weight of “Methoxyacetyl chloride” is 108.52 . The linear formula is CH3OCH2COCl .
Chemical Reactions Analysis
“Methoxyacetyl chloride” can react with various compounds in the presence of a catalyst to form different products. For example, it can react with Bilocularin A to synthesize 8-Methoxyacetoxybilocularin A .
Physical And Chemical Properties Analysis
“Methoxyacetyl chloride” is a liquid with a refractive index of 1.419 (lit.) . It has a boiling point of 112-113 °C (lit.) and a density of 1.187 g/mL at 25 °C (lit.) .
Scientific Research Applications
I have conducted a thorough search for the scientific research applications of “1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid,” but unfortunately, the specific details on unique applications in various fields are not readily available in the search results. This compound may be used for pharmaceutical testing as a high-quality reference standard , but further detailed applications are not specified.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the methoxyacetyl group, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, β-PGME, a compound bearing structural similarity to the methoxyacetyl group, can be metabolized to 2-methoxypropionic acid (MPA), which has been associated with potential human developmental toxicity .
Biochemical Pathways
For example, they are involved in the shikimate pathway in higher plants and microorganisms . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Pharmacokinetics
It’s known that β-pgme, a structurally similar compound, can be rapidly metabolized to 2-methoxypropionic acid (mpa) with a relatively long elimination half-life (33–44 h) . This suggests that 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid may have similar ADME properties.
Result of Action
For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that temperature and humidity may play a role in its stability.
properties
IUPAC Name |
1-(2-methoxyacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-6-8(11)10-5-3-2-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVWNITZFTNHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)
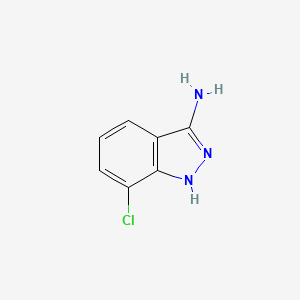

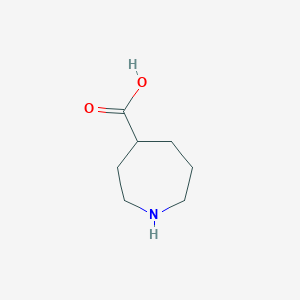
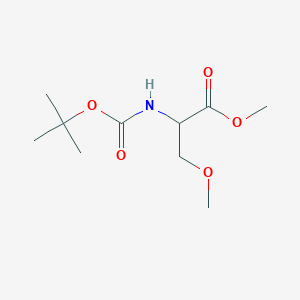
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
